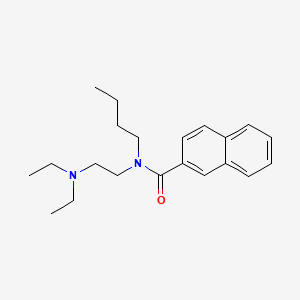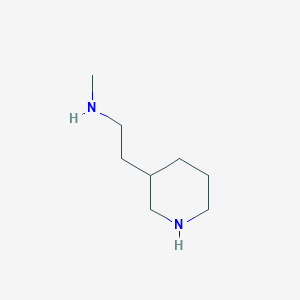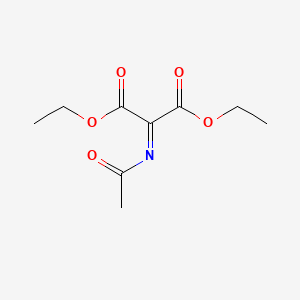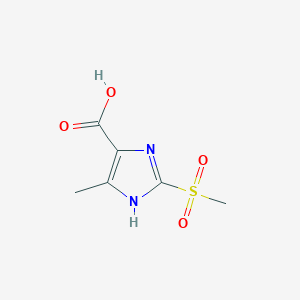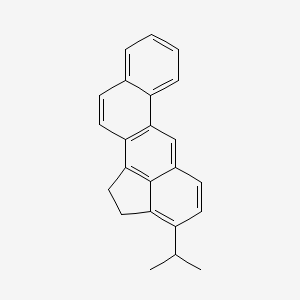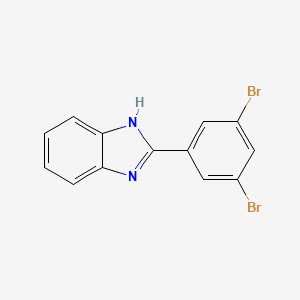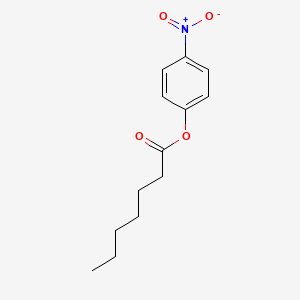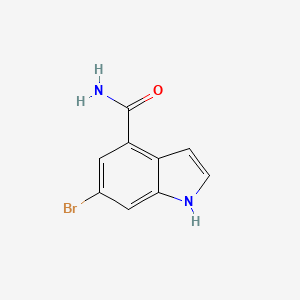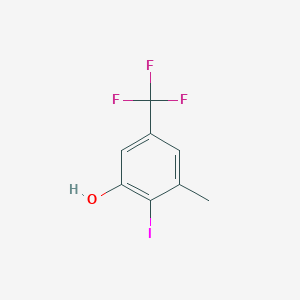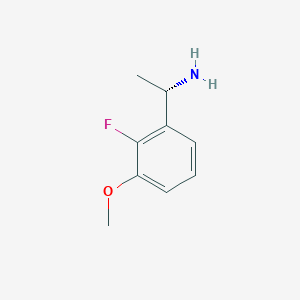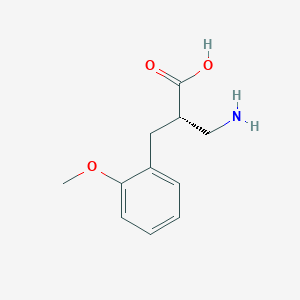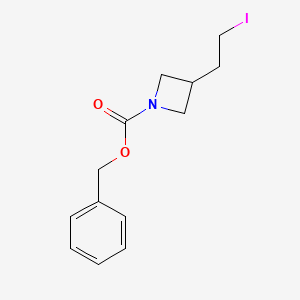
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . The presence of the iodoethyl group in this compound adds to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of azetidine with 2-iodoethanol under basic conditions to introduce the iodoethyl group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azetidine derivatives with various functional groups.
Oxidation Reactions: Formation of hydroxylated or carbonylated azetidine derivatives.
Reduction Reactions: Formation of ethyl-substituted azetidine derivatives.
科学研究应用
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Peptidomimetics: Employed in the design of peptidomimetic compounds that mimic the structure and function of peptides.
Catalysis: Utilized as a ligand or catalyst in various organic transformations, including cross-coupling reactions.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is primarily related to its ability to undergo various chemical transformationsAdditionally, the azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds with different biological activities . The molecular targets and pathways involved depend on the specific functional groups introduced during these transformations.
相似化合物的比较
Similar Compounds
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of an iodoethyl group.
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group, offering different reactivity and applications.
Uniqueness
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which provides enhanced reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
属性
分子式 |
C13H16INO2 |
|---|---|
分子量 |
345.18 g/mol |
IUPAC 名称 |
benzyl 3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16INO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI 键 |
XGUKLRFUMZZFLC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


